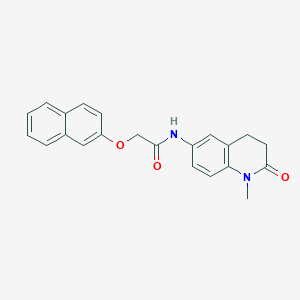

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-24-20-10-8-18(12-17(20)7-11-22(24)26)23-21(25)14-27-19-9-6-15-4-2-3-5-16(15)13-19/h2-6,8-10,12-13H,7,11,14H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIHYRTTXPANNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C20H20N2O3

- Molecular Weight : 348.4 g/mol

- CAS Number : 922054-04-4

Research indicates that compounds with a tetrahydroquinoline core often exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The mechanism of action typically involves modulation of cellular pathways associated with apoptosis and cell proliferation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of tetrahydroquinoline derivatives. For instance, a related compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 and Panc-1, with IC50 values in the micromolar range. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented, suggesting that this compound may also exhibit activity against certain bacterial strains. In vitro assays are essential to confirm these effects and elucidate the underlying mechanisms.

Case Studies

- Study on Anticancer Activity :

-

Study on Antimicrobial Properties :

- Objective : Investigate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : Preliminary results indicated moderate to strong activity against selected bacterial strains.

- Implications : Further studies are needed to determine the exact mechanisms and optimize the structure for enhanced activity.

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

-

Anticancer Activity :

- Several studies have highlighted the compound's potential as an anticancer agent. For example, research indicated significant reductions in cell viability across multiple cancer cell lines at concentrations as low as 10 µM, suggesting strong antitumor properties.

- A specific study demonstrated that the compound inhibited the growth of human tumor cells, showcasing its effectiveness in targeting cancerous tissues .

-

Anti-inflammatory Effects :

- In vivo studies have shown that administration of this compound can reduce inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E2 levels correlates with cyclooxygenase (COX) inhibition, indicating its potential for treating inflammatory diseases.

-

Oxidative Stress Reduction :

- Experimental assessments revealed that the compound significantly decreased malondialdehyde levels while enhancing antioxidant enzyme activities in treated cells compared to controls. This suggests its role in combating oxidative stress and related cellular damage.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Significant reduction in cell viability at low concentrations across various cancer cell lines. |

| Inflammation Models | Reduction in inflammation markers in animal models; decreased prostaglandin E2 levels. |

| Oxidative Stress Studies | Decreased malondialdehyde levels and increased antioxidant enzyme activities in treated cells. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Acetamide Substituents

Compound: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ()

- Structural Differences: The acetamide nitrogen is substituted with a morpholinoethyl group instead of the tetrahydroquinolinone core.

- Biological Activity: Demonstrated cytotoxicity in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin.

- Key Contrast: The absence of the tetrahydroquinolinone core may reduce lipophilicity, affecting membrane permeability compared to the target compound .

Compound : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives ()

- Structural Differences : Incorporates a triazole ring between the naphthalenyloxy methyl group and acetamide. Substituents on the phenyl ring (e.g., nitro groups in 6b, 6c) introduce electron-withdrawing effects.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry.

- Key Contrast: The triazole ring may enhance metabolic stability and hydrogen-bonding capacity, differing from the tetrahydroquinolinone’s rigid bicyclic structure .

Tetrahydroquinolinone Derivatives with Varied Linkages

Compound: (S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide ()

- Structural Differences : Replaces the naphthalenyloxy group with a thiophene carboximidamide moiety.

- Properties: Chiral separation via supercritical fluid chromatography (SFC) yielded enantiomers with high purity (ee >99%).

- Key Contrast : The thiophene group may alter electronic properties and target specificity compared to the naphthalenyloxy group .

Compound: Baxdrostat (N-[(8R)-4-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl]propanamide) ()

- Structural Differences: The acetamide links to a tetrahydroisoquinolinyl group instead of naphthalenyloxy.

- Biological Activity : Acts as an aldosterone synthase inhibitor, highlighting the scaffold’s versatility in enzyme targeting.

- Key Contrast: The tetrahydroisoquinoline moiety likely confers distinct steric and electronic interactions with enzymatic active sites .

Naphthalene-Containing Analogues with Positional Isomerism

Compound : 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (18 in )

- Structural Differences : Naphthalen-1-yl substituent (vs. 2-yl in the target compound) and an indole-derived core.

- Key Contrast : Positional isomerism of the naphthalene group can drastically alter molecular geometry and π-π stacking interactions with biological targets .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-2-yloxy)acetamide?

Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the tetrahydroquinoline core. Key steps include:

- Step 1: Formation of the tetrahydroquinoline scaffold via cyclization of substituted anilines with β-keto esters under mild acidic conditions .

- Step 2: Introduction of the naphthyloxyacetamide group via nucleophilic substitution or Cu(I)-catalyzed "click chemistry" (e.g., 1,3-dipolar cycloaddition) to couple the naphthalen-2-yloxy moiety. Reaction conditions (e.g., dichloromethane/toluene solvents, room temperature) are critical for yield optimization .

- Step 3: Final purification via recrystallization (ethanol or ethyl acetate) and characterization by NMR, IR, and HRMS .

Q. How can structural characterization resolve ambiguities in the compound’s regiochemistry or stereochemistry?

Answer:

- X-ray crystallography is definitive for resolving regiochemistry and confirming the spatial arrangement of substituents .

- 2D NMR techniques (e.g., COSY, NOESY) distinguish between regioisomers by correlating proton-proton interactions. For example, coupling constants (J-values) in differentiate axial vs. equatorial substituents in the tetrahydroquinoline ring .

- Vibrational spectroscopy (IR) identifies functional groups (e.g., C=O at ~1670 cm, C-O at ~1250 cm) to confirm successful coupling .

Q. What are the primary challenges in scaling up synthesis while maintaining purity?

Answer:

- Byproduct formation: Side reactions (e.g., over-alkylation) occur at higher scales. Mitigation requires strict temperature control (e.g., 0–5°C during acylations) and stoichiometric precision .

- Purification bottlenecks: Column chromatography is impractical for large batches. Alternatives include fractional crystallization or pH-selective precipitation .

- Solvent choice: High-boiling solvents (e.g., DMF) complicate solvent removal. Switching to low-boiling alternatives (e.g., dichloromethane) improves efficiency .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular docking (AutoDock, Schrödinger): Predict binding affinities to targets like kinase enzymes by simulating ligand-receptor interactions. The naphthyloxy group often engages in π-π stacking with aromatic residues in binding pockets .

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. For example, the electron-withdrawing oxo group in tetrahydroquinoline increases electrophilicity at the acetamide carbonyl .

- MD simulations (GROMACS): Track conformational changes over time to identify stable binding modes .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

Answer:

- Fluorine substitution: Introducing F at the naphthalene ring (e.g., 2-fluorophenoxy) enhances metabolic stability by reducing CYP450-mediated oxidation. This correlates with improved pharmacokinetic profiles in in vivo models .

- Methyl groups: Adding a methyl to the tetrahydroquinoline N-position (as in the target compound) sterically hinders enzymatic degradation, prolonging half-life .

- SAR studies: Compare IC values against analogs (e.g., chlorobenzamide derivatives) to map pharmacophore requirements .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-response reevaluation: Discrepancies in IC values may arise from assay conditions (e.g., serum protein binding). Use standardized protocols (e.g., 48-hour incubation in serum-free media) .

- Off-target profiling: Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects. For example, false positives in kinase inhibition assays may arise from aggregation artifacts .

- Orthogonal assays: Confirm apoptosis induction (e.g., Annexin V/PI staining) if cytotoxicity conflicts with MTT results .

Q. How can chiral separation techniques isolate enantiomers, and how do their bioactivities differ?

Answer:

- Chiral chromatography (SFC): Use a Chiralpak AD-H column with isopropyl alcohol/CO (50:50) to resolve enantiomers. Retention times (e.g., 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) correlate with stereochemistry .

- Biological divergence: Enantiomers often exhibit distinct potencies. For example, (S)-configurations in similar compounds show 10-fold higher affinity for serotonin receptors due to complementary hydrogen bonding .

Methodological Considerations

Q. What analytical workflows ensure reproducibility in quantifying metabolic stability?

Answer:

- HPLC-MS/MS: Monitor parent compound depletion in liver microsomes (e.g., human CYP3A4). Use isotopically labeled internal standards (e.g., -analogs) to correct for matrix effects .

- Kinetic analysis: Calculate intrinsic clearance (CL) using the substrate depletion method. A high CL (>50 μL/min/mg) indicates rapid metabolism .

Q. How do solvent polarity and pH influence crystallization for X-ray studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.